molecular formula C8H12O B14759833 2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane CAS No. 1602-05-7

2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane

Cat. No.: B14759833
CAS No.: 1602-05-7
M. Wt: 124.18 g/mol
InChI Key: VEDKMMUKQXMJEG-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane is an organic compound with a unique structure that combines an oxirane ring with an alkynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane can be synthesized through the reaction of acetylene with acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is commonly used in laboratory settings to produce the compound in small quantities.

Industrial Production Methods

On an industrial scale, the compound is produced as a precursor to terpenes and terpenoids. The process involves the condensation of acetylene and acetone, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkynyl group to alkenes or alkanes.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Functionalized alcohols and ethers.

Scientific Research Applications

2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane involves its reactivity with various molecular targets. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with different biomolecules and chemical species, leading to the formation of new products and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane is unique due to the presence of both an oxirane ring and an alkynyl group in its structure. This combination provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1602-05-7

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-methyl-2-(3-methylbut-1-ynyl)oxirane

InChI

InChI=1S/C8H12O/c1-7(2)4-5-8(3)6-9-8/h7H,6H2,1-3H3

InChI Key

VEDKMMUKQXMJEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC1(CO1)C

Origin of Product

United States

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